

Recommended working concentrations for Sgk1-IN-2.

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Compound of Interest

Compound Name: Sgk1-IN-2

Cat. No.: B8104004

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Application Notes and Protocols for Sgk1-IN-2 For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgk1-IN-2 is a potent and selective inhibitor of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. As a downstream effector of the PI3K/mTOR signaling pathway, SGK1 is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and hypertension. These application notes provide an overview of the recommended working concentrations for **Sgk1-IN-2** in various experimental settings, along with detailed protocols for its use in key in vitro assays.

Data Presentation

In Vitro Efficacy of Sgk1-IN-2 and Reference Compounds

Compound	Assay Type	Target	IC50	Cell Line	Notes
Sgk1-IN-2	Biochemical Kinase Assay	SGK1	5 nM	-	ATP concentration at 10 μ M.[1]
Sgk1-IN-1 (related compound)	Cell-based Assay (GSK3 β phosphorylation)	SGK1	0.69 μ M	U2OS	Provides an estimate for cellular potency.[2][3]
GSK650394 (reference SGK1 inhibitor)	Cell Growth Assay	SGK1	~1 μ M	LNCaP	
GSK650394 (reference SGK1 inhibitor)	Cell Viability Assay	SGK1	5-10 μ M	A549, NCI-H1975	Effective concentrations for observing cellular effects.[4]
EMD638683 (reference SGK1 inhibitor)	Cell-based Assay (NDRG1 phosphorylation)	SGK1	3.35 μ M	HeLa	[5][6]

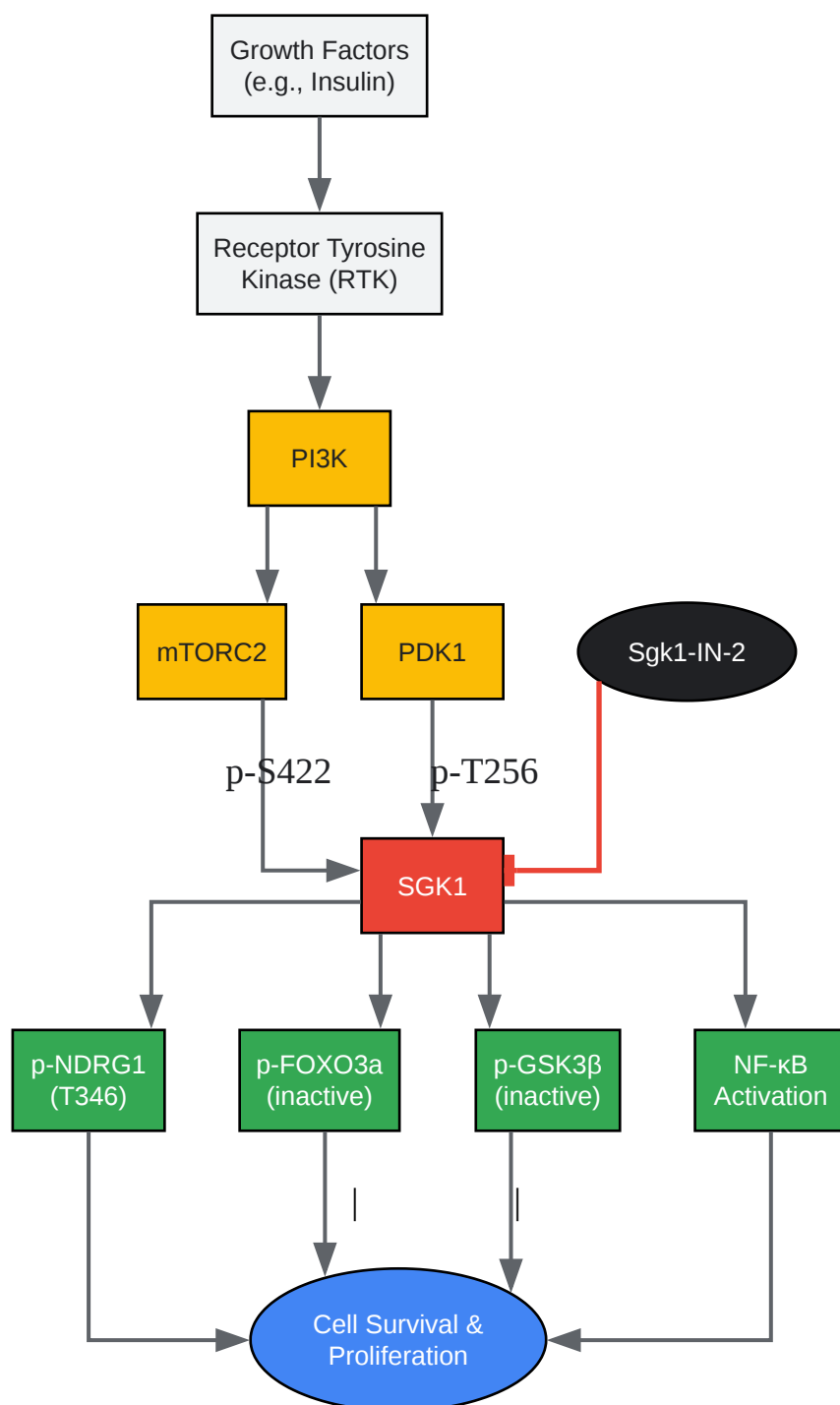
In Vivo Dosage of Reference SGK1 Inhibitors

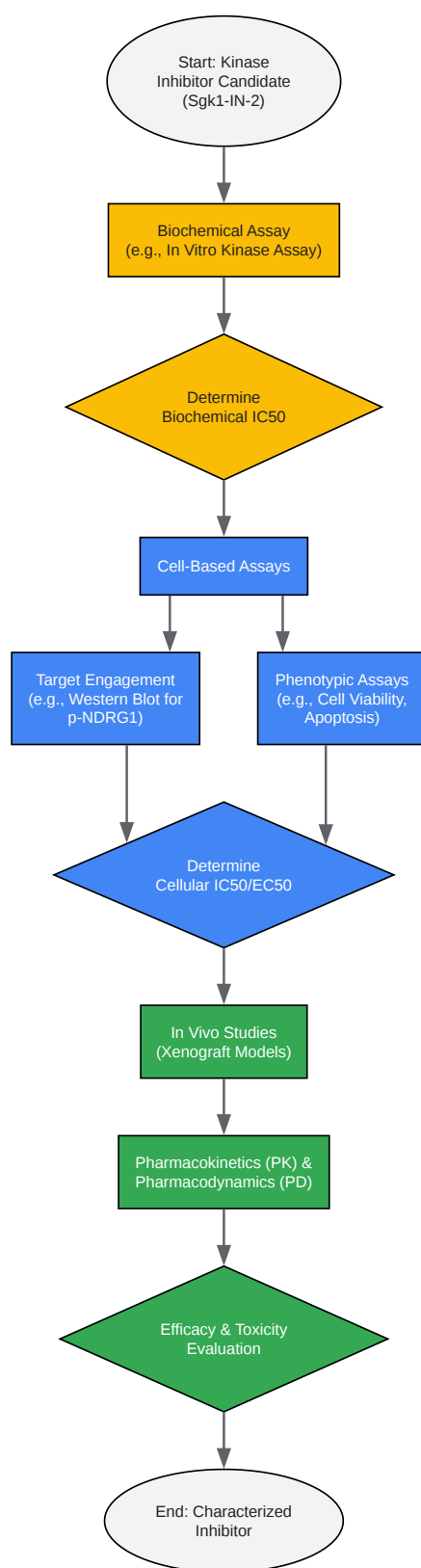
Note: No specific in vivo dosage has been reported for **Sgk1-IN-2**. The following data for other SGK1 inhibitors can be used as a starting point for designing in vivo studies.

Compound	Animal Model	Dosage	Administration Route	Study
GSK650394	Xenograft mouse model (Mantle Cell Lymphoma)	25-50 mg/kg	Intraperitoneal, daily	Reduced tumor growth.[7]
EMD638683	Mouse model of hypertension	Not specified	Not specified	Normalized systolic blood pressure.[5]
EMD638683	Mouse model of colon carcinogenesis	Not specified	Not specified	Decreased the number of colonic tumors. [8]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the SGK1 signaling pathway and a general experimental workflow for characterizing a kinase inhibitor like **Sgk1-IN-2**.





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